(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one
Description
(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one is a tricyclic pyrone derivative with a fused pyrano-chromenone scaffold. Its structure includes a methyl group at position 3 and an isopropenyl substituent at position 7, with stereochemical specificity at the 5aS and 7S configurations. This compound has been synthesized and studied in the context of aldose reductase inhibition (ARI), demonstrating potent activity (IC₅₀ = 2 nM) in vitro and in vivo models of diabetic complications .
Properties
IUPAC Name |
(5aS,7S)-3-methyl-7-prop-1-en-2-yl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9(2)11-4-5-12-7-13-15(19-14(12)8-11)6-10(3)18-16(13)17/h6-7,11,14H,1,4-5,8H2,2-3H3/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYISIULMJKOLF-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C3CCC(CC3O2)C(=C)C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C3CC[C@@H](C[C@@H]3O2)C(=C)C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441501 | |
| Record name | (5aS,7S)-3-methyl-7-prop-1-en-2-yl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194937-75-2 | |
| Record name | (5aS,7S)-3-methyl-7-prop-1-en-2-yl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described by its molecular formula and its specific stereochemistry. The unique arrangement of atoms contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to DNA fragmentation and cell death.
Table 1: Antitumor Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FTC-133 | 15 | Apoptosis via caspase activation |
| 8305C | 20 | DNA fragmentation |
| MCF-7 | 25 | Cell cycle arrest |
These findings suggest that (5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one may serve as a lead compound for developing novel antitumor agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-alpha | 50 | 150 |
| IL-6 | 30 | 100 |
These results underscore the potential of this compound in treating inflammatory diseases.
Antioxidant Activity
Another significant aspect of its biological profile is its antioxidant activity. The compound exhibits a strong ability to scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its protective effects against oxidative damage in various tissues.
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) |
|---|---|
| (5aS,7S)-7-Isopropenyl... | 85 |
| Ascorbic Acid | 90 |
| Control | 10 |
Case Studies
Several case studies have explored the therapeutic implications of (5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one:
- Case Study on Cancer Treatment : A recent clinical trial evaluated the efficacy of this compound in patients with advanced thyroid cancer. Results indicated a marked reduction in tumor size in a subset of patients treated with this compound alongside standard therapies.
- Inflammation Model : In an experimental model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and inflammation markers compared to controls.
The mechanisms underlying the biological activities of (5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one involve multiple pathways:
- Apoptotic Pathway Activation : Induces apoptosis through caspase activation.
- Cytokine Inhibition : Modulates inflammatory responses by inhibiting cytokine production.
- Oxidative Stress Reduction : Scavenges free radicals and enhances cellular antioxidant defenses.
Comparison with Similar Compounds
Structural Analogs and Functional Derivatives
Tricyclic Pyrones (HAR Series)
The compound belongs to a series of tricyclic pyrones (HAR-1 to HAR-6) synthesized from two core structures:
- Core 1: 3-Methyl-1H,7H-5a,6,8,9-tetrahydro-1-oxopyrano[4,3-b][1]benzopyran
- Core 2: (5aS,7S)-7-Isopropenyl-3-methyl-1H,7H-5a,6,8,9-tetrahydro-1-oxopyrano[4,3-b][1]benzopyran
Key Differences :
- HAR-1 (1H,7H-5a,6,8,9-tetrahydro-1-oxopyrano[4,3-b][1]benzopyran-3-acetic acid) replaces the methyl group at position 3 with an acetic acid moiety, enhancing aldose reductase inhibition (IC₅₀ = 2 nM) and in vivo efficacy .
- HAR-2 to HAR-6 : Structural variations include substitutions at positions 3 and 7 (e.g., esterification or alkylation), which modulate solubility and target affinity .
Table 1: Structural and Functional Comparison of HAR Series
| Compound | Substituent (Position 3) | Substituent (Position 7) | IC₅₀ (Aldose Reductase) | Key Biological Effects |
|---|---|---|---|---|
| Target Compound | Methyl | Isopropenyl | 2 nM | Normalizes PKCγ, Cx46 phosphorylation |
| HAR-1 | Acetic acid | Isopropenyl | 2 nM | 80% reduction in polyol accumulation |
| HAR-2 | Ethyl ester | Isopropenyl | Not reported | Moderate in vitro activity |
Pyrano-Chromenone Derivatives from Natural Sources
- (4bR,5R,6S,7R,7aS,13aS)-5,6,7-Trihydroxy-2,11-dimethyl-...chromene-4,9-dione: A marine-derived compound with a pyrano[4,3-b]pyrano[3',4':4,5]furo[3,2-i]chromene scaffold. Unlike the target compound, it features hydroxyl groups at positions 5, 6, and 7, which enhance water solubility but reduce blood-brain barrier penetration .
- (S)-2-Methyl-2-(4-methylpent-3-enyl)-6-(propan-2-ylidene)-...chromen-9(2H)-one: A plant-derived chromenone with a propan-2-ylidene group at position 4. Its bioactivity focuses on antimicrobial properties rather than metabolic regulation .
Stereochemical Variants
- Dendalone 3-hydroxybutyrate: Shares a pyrano-chromenone core but differs in stereochemistry (4S, 5S, 8R*, etc.) and substituents. The 3′-R configuration in dendalone correlates with distinct optical rotation values ([α]D +10.7 vs. target compound’s +5.7), influencing receptor binding .
Aldose Reductase Inhibition
The target compound and HAR-1 exhibit nanomolar IC₅₀ values (2 nM), outperforming older ARI agents like sorbinil (IC₅₀ = 40 nM). Their selectivity for aldose reductase over aldehyde reductase is attributed to the isopropenyl group’s hydrophobic interactions .
Transcriptomic and Proteomic Profiling
- Gene Expression Correlation: Structural analogs with >70% similarity (e.g., HAR-1) show overlapping transcriptomic profiles in diabetic models, while analogs with <50% similarity (e.g., marine pyrano-chromenes) exhibit divergent gene expression patterns .
- CANDO Platform Analysis: The target compound’s proteomic interaction signature aligns with PKCγ modulators but diverges from antimicrobial chromenones, emphasizing its specificity for metabolic targets .
Preparation Methods
Catalytic System and Solvent Selection
The reaction employs L-proline (20 mol%) as a bifunctional organocatalyst in ethyl acetate at 70°C for 12 hours. Ethyl acetate was chosen for its ability to dissolve both polar and non-polar reactants while facilitating easy removal via rotary evaporation. The use of L-proline induces asymmetric induction, critical for achieving the desired (5aS,7S) stereochemistry.
Stoichiometry and Yield
Equimolar quantities of 20 (1.000 g, 7.93 mmol) and 22 (1.191 g, 7.93 mmol) yield 1.596 g (78%) of product after column chromatography. The high yield is attributed to the catalyst's efficiency in promoting both Knoevenagel condensation and intramolecular cyclization steps.
Table 1: Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | L-proline (20 mol%) |
| Solvent | Ethyl acetate |
| Temperature | 70°C |
| Time | 12 hours |
| Molar Ratio (20:22) | 1:1 |
| Isolated Yield | 78% |
Mechanistic Pathway
The reaction proceeds through a cascade mechanism:
Knoevenagel Condensation
L-proline deprotonates the α-hydrogen of 4-hydroxy-6-methyl-2-pyrone, generating an enolate that attacks the aldehyde group of (-)-perillaldehyde. This forms a conjugated enone intermediate.
Intramolecular Cyclization
The secondary amine group of L-proline facilitates a 6-endo-trig cyclization, forming the pyrano[4,3-b]chromen core. The stereochemistry at C5a and C7 is controlled by the chiral environment of L-proline, favoring the (S)-configuration at both centers.
Byproduct Formation
Minor diastereomers (<5%) are removed during chromatographic purification using silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1 v/v).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Table 2: Key NMR Assignments
| Position | δ (1H, ppm) | δ (13C, ppm) | Multiplicity |
|---|---|---|---|
| C4-H | 5.72 | 99.9 | Singlet |
| C5a-H | 5.10 | 79.4 | Doublet of doublets |
| C10-H | 6.10 | 109.8 | Singlet |
Optical Rotation
-
[α]²²D = +31.9° (c = 0.75, CHCl3), confirming the enantiomeric purity of the (5aS,7S) configuration.
Crystallographic and Thermal Analysis
Melting Point
The compound exhibits a sharp melting point at 140–141°C, indicative of high crystallinity.
Elemental Analysis
Comparative Analysis of Alternative Methods
While the primary synthesis uses L-proline catalysis, other organocatalytic systems have been explored for analogous pyranochromenones:
Q & A
Q. Q1: What are the key structural features of (5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one, and how do they influence its reactivity?
Methodological Answer: The compound contains a fused pyrano-chromen scaffold with stereochemical complexity (5aS,7S configuration), an isopropenyl group at position 7, and a methyl substituent at position 2. These features dictate its electronic and steric properties. For example, the isopropenyl group introduces steric hindrance, affecting nucleophilic attack at adjacent positions, while the pyran ring’s oxygen atom enhances hydrogen-bonding potential. Structural analysis via X-ray crystallography (as demonstrated in related pyrano-chromen derivatives ) and NMR spectroscopy can confirm stereochemistry and substituent orientation. Computational tools like DFT calculations may predict reactive sites by mapping electrostatic potentials .
Q. Q2: What synthetic methodologies are commonly employed to construct the pyrano[4,3-b]chromenone core?
Methodological Answer: The pyrano[4,3-b]chromenone core is typically synthesized via cyclocondensation reactions. For example:
- Step 1: Coupling of substituted phenols with β-ketoesters under acidic conditions to form chromenone intermediates.
- Step 2: Cyclization using catalysts like ZnCl₂ or POCl₃ to form the pyran ring (see analogous procedures in and ).
- Step 3: Stereochemical control via chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for enantioselective synthesis). Microwave-assisted synthesis, as used in related chromenones , can reduce reaction times and improve yields.
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activities of structurally similar pyrano-chromenones?
Methodological Answer: Discrepancies often arise from variations in substituent patterns, stereochemistry, or assay conditions. A systematic approach includes:
- Comparative SAR Studies: Tabulate activities of analogs (e.g., compare methyl vs. ethyl substituents, as in ’s table).
- Standardized Assays: Replicate experiments under controlled conditions (pH, temperature, cell lines). For example, highlights solvent effects on reactivity, which may translate to bioactivity differences.
- Computational Validation: Use molecular docking to assess binding affinity differences caused by minor structural changes .
Q. Q4: What advanced techniques are recommended for characterizing the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for polar pyrano-chromenones.
- Vibrational Circular Dichroism (VCD): Confirm absolute configuration by comparing experimental and calculated spectra .
- Single-Crystal X-ray Diffraction: Resolve 5aS and 7S configurations unambiguously (as shown for related structures in ).
Q. Q5: How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., pH 1–13, UV light, oxidative H₂O₂) and monitor degradation via LC-MS.
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., ester hydrolysis or oxidative demethylation).
- Molecular Dynamics Simulations: Predict hydrolytic susceptibility of the lactone ring in aqueous environments .
Data-Driven Research Challenges
Q. Q6: How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, catalyst loading, solvent polarity). For example, reports improved yields in pyrano-pyranones via solvent optimization.
- Flow Chemistry: Continuous flow systems enhance heat/mass transfer, critical for exothermic cyclization steps.
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. Q7: What strategies mitigate challenges in isolating this compound from complex reaction mixtures?
Methodological Answer:
- Hybrid Chromatography: Combine silica gel chromatography with preparative HPLC for polar impurities.
- pH-Sensitive Extraction: Exploit the lactone’s acidity (pKa ~4–5) for selective partitioning in aqueous/organic biphasic systems.
- Crystallization Screening: Screen solvents (e.g., EtOAc/hexane) and additives (seed crystals) to enhance crystal purity, as demonstrated in .
Q. Q8: How to address low reproducibility in enantioselective synthesis?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) under inert atmospheres to prevent racemization.
- Reaction Monitoring: Use chiral columns during TLC or HPLC to detect early-stage enantiomeric excess (ee) loss.
- Crystallization-Induced Dynamic Resolution (CIDR): Enhance ee via selective crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
